



Application Note: Headspace GC Method for Residual Solvent Analysis in Lansoprazole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related disorders. The manufacturing process of active pharmaceutical ingredients (APIs) like lansoprazole often involves the use of various organic solvents. These solvents are not always completely removed during the purification process and may remain as residual impurities in the final product. Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH) Q3C guidelines, have set strict limits for the presence of these residual solvents to ensure patient safety.[1][2][3]

This application note provides a detailed protocol for the determination of residual solvents in **lansoprazole** using headspace gas chromatography (HS-GC) with flame ionization detection (FID). This method is widely adopted in the pharmaceutical industry due to its sensitivity, specificity, and robustness for analyzing volatile organic compounds.[4] The protocol described herein is based on established methods for similar APIs and is aligned with the validation requirements outlined by the ICH.[5][6][7][8][9]

Experimental Protocols Materials and Reagents

Lansoprazole API: Reference standard and test samples.



- Residual Solvents Standards: Methanol, Ethanol, Acetone, Isopropyl Alcohol (IPA),
 Dichloromethane (DCM), and Toluene (analytical grade or higher).
- Diluent: N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF), headspace grade.[4][5][6]
- · Carrier Gas: Nitrogen or Helium, high purity.
- Headspace Vials: 20 mL with PTFE/silicone septa and aluminum crimp caps.

Instrumentation

- Gas Chromatograph (GC): Equipped with a split/splitless injector and a Flame Ionization Detector (FID).
- Headspace Autosampler: Capable of heating and pressurizing the sample vials.
- GC Column: A suitable column for residual solvent analysis, such as a DB-624 (6% cyanopropylphenyl 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 μm film thickness, is recommended.[5][6][10]
- Data Acquisition System: Chromatography software for instrument control, data collection, and analysis.

Chromatographic Conditions

The following are typical starting conditions and may require optimization for specific instrumentation:



Parameter	Condition
GC Oven Program	
Initial Temperature	40°C, hold for 12 minutes
Ramp Rate	10°C/minute
Final Temperature	220°C, hold for 5 minutes
Injector	
Туре	Split
Temperature	170°C
Split Ratio	1:10
Detector (FID)	
Temperature	250°C
Hydrogen Flow	40 mL/min
Air Flow	400 mL/min
Makeup Gas (N2/He)	25 mL/min
Carrier Gas (Nitrogen)	
Flow Rate	1.0 mL/min (Constant Flow)

Headspace Autosampler Conditions



Parameter	Condition
Vial Equilibration Temperature	80°C
Vial Equilibration Time	30 minutes
Transfer Line Temperature	90°C
Vial Pressurization	10 psi
Loop Fill Time	0.2 minutes
Loop Equilibration Time	0.05 minutes
Injection Time	1.0 minute

Standard and Sample Preparation

Standard Stock Solution:

- Accurately weigh and transfer approximately 100 mg of each residual solvent standard into a 100 mL volumetric flask.
- Dilute to volume with the diluent (DMAc or DMF) and mix well.

Working Standard Solution:

- Prepare a series of dilutions from the stock solution to create calibration standards at different concentration levels (e.g., 50%, 80%, 100%, 120%, and 150% of the ICH limit).
- For a system suitability standard, a solution containing all target solvents at the 100% ICH limit concentration is typically used.

Sample Preparation:

- Accurately weigh approximately 120 mg of the lansoprazole API into a 20 mL headspace vial.[5]
- Add 1.0 mL of the diluent (DMAc or DMF).
- Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.



• Gently swirl the vial to dissolve the sample.

Data Presentation

The following tables summarize the expected quantitative data from the method validation, based on similar studies with proton pump inhibitors.[5][7]

Table 1: Linearity Data for Residual Solvents

Solvent	Range (μg/mL)	Correlation Coefficient (r²)
Methanol	1 - 15	> 0.99
Ethanol	1 - 15	> 0.99
Acetone	1 - 15	> 0.99
Isopropyl Alcohol	1 - 15	> 0.99
Dichloromethane	0.2 - 3	> 0.99
Toluene	0.3 - 4.5	> 0.99

Table 2: Accuracy (Recovery) Data for Residual Solvents



Solvent	Spiked Level	Mean Recovery (%)	% RSD
Methanol	50%	98.5	< 5.0
100%	101.2	< 5.0	
150%	99.8	< 5.0	
Acetone	50%	97.9	< 5.0
100%	100.5	< 5.0	
150%	102.1	< 5.0	
Dichloromethane	50%	96.7	< 5.0
100%	99.2	< 5.0	
150%	101.5	< 5.0	
Toluene	50%	98.1	< 5.0
100%	100.9	< 5.0	
150%	101.8	< 5.0	-

Table 3: Precision (Repeatability) Data for Residual Solvents

Solvent	Concentration (µg/mL)	Area (% RSD, n=6)
Methanol	10	< 10.0
Ethanol	10	< 10.0
Acetone	10	< 10.0
Isopropyl Alcohol	10	< 10.0
Dichloromethane	2	< 10.0
Toluene	3	< 10.0

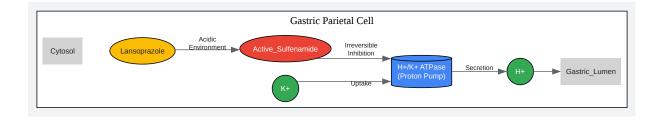
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)



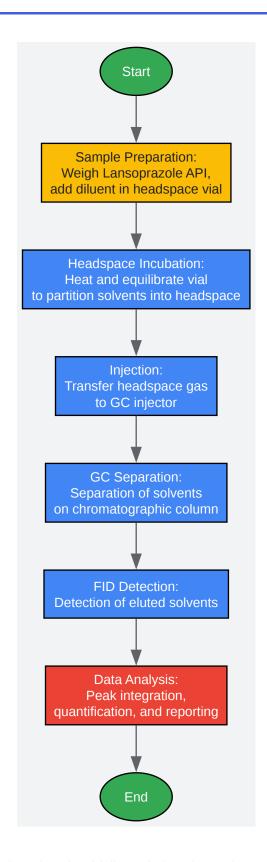
Solvent	LOD (μg/mL)	LOQ (μg/mL)
Methanol	0.3	1.0
Ethanol	0.3	1.0
Acetone	0.3	1.0
Isopropyl Alcohol	0.3	1.0
Dichloromethane	0.06	0.2
Toluene	0.1	0.3

Mandatory Visualizations









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